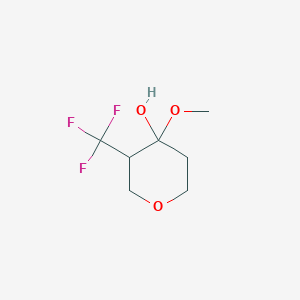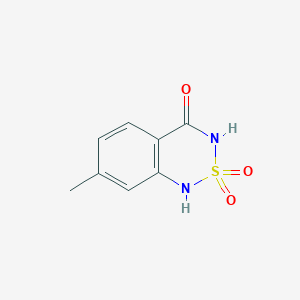
tert-Butyl 4-carbamoylbenzylcarbamate
Overview
Description
“tert-Butyl 4-carbamoylbenzylcarbamate” is a chemical compound with the CAS Number: 871721-44-7 . It has a molecular weight of 250.3 and its IUPAC name is tert-butyl (4-carbamoylbenzyl)carbamate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-carbamoylbenzylcarbamate” is 1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“tert-Butyl 4-carbamoylbenzylcarbamate” is a solid at room temperature . It has a molecular weight of 250.3 .
Scientific Research Applications
Metabolism and Biochemical Studies
One of the earliest studies involving tert-butyl compounds, specifically 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), focused on their metabolism in rats and humans. The research revealed significant differences in how these compounds are metabolized by different species, which is crucial for understanding their biochemical behavior and potential applications in medicine and environmental health (Daniel, Gage, & Jones, 1968).
Antioxidant Research
Several compounds related to tert-butyl 4-carbamoylbenzylcarbamate have been studied for their antioxidant properties. For instance, research on novel antioxidants like Bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide and Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide has shown potential medicinal applications due to their antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities. These findings highlight the therapeutic potential of tert-butyl compounds in medicine (Shinko et al., 2022).
Polymer Science
In polymer science, tert-butyl compounds have been utilized in the development of monomeric antioxidants, which are used to stabilize polymers against thermal oxidation. The application of these compounds in polymer processing and stabilization is significant for enhancing the durability and performance of various polymeric materials (Kim, 2004). Additionally, studies on polymer stabilizers have shown that tert-butyl compounds can be used as effective thermal stabilizers for butadiene polymers, emphasizing their role in enhancing polymer longevity and performance (Yachigo et al., 1988).
Synthetic Chemistry
In synthetic chemistry, tert-butyl compounds have been explored for their role in facilitating various chemical reactions. For instance, studies have investigated the use of tert-butyl carbamate derivatives in metalation and alkylation reactions between silicon and nitrogen, which are crucial for synthesizing a variety of functionalized compounds (Sieburth, Somers, & O'hare, 1996).
Environmental and Health Monitoring
Tert-butyl compounds are also important in environmental and health monitoring. For example, human biomonitoring studies have used metabolites of tert-butyl compounds to assess exposure to certain fragrance chemicals in consumer products, highlighting their role in public health and safety monitoring (Scherer et al., 2020).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMINPRFNLNPWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677664 | |
| Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-carbamoylbenzylcarbamate | |
CAS RN |
871721-44-7 | |
| Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




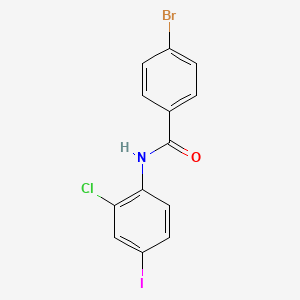
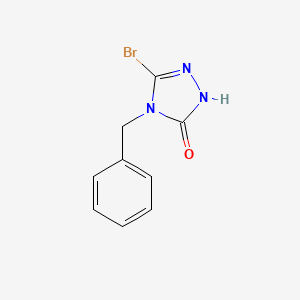

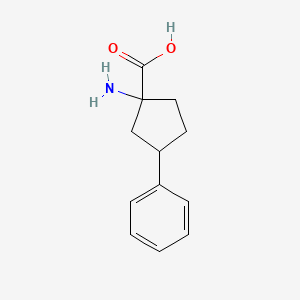
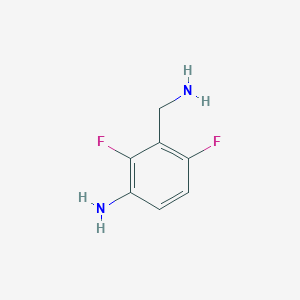
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)
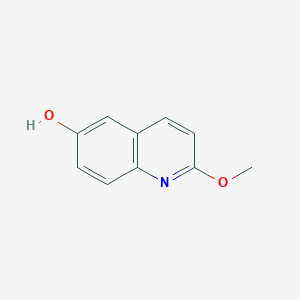
![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)

![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)
